5-Ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one 5-Ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 184584-17-6
VCID: VC17313634
InChI: InChI=1S/C13H14N2O/c1-3-11-12(10-7-5-4-6-8-10)14-9(2)15-13(11)16/h4-8H,3H2,1-2H3,(H,14,15,16)
SMILES:
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol

5-Ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one

CAS No.: 184584-17-6

Cat. No.: VC17313634

Molecular Formula: C13H14N2O

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one - 184584-17-6

Specification

CAS No. 184584-17-6
Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
IUPAC Name 5-ethyl-2-methyl-4-phenyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C13H14N2O/c1-3-11-12(10-7-5-4-6-8-10)14-9(2)15-13(11)16/h4-8H,3H2,1-2H3,(H,14,15,16)
Standard InChI Key NZRRNYAPEQWIQP-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N=C(NC1=O)C)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-ethyl-2-methyl-4-phenyl-1H-pyrimidin-6-one, reflects its substitution pattern:

  • Position 2: Methyl group (CH3-\text{CH}_3)

  • Position 5: Ethyl group (CH2CH3-\text{CH}_2\text{CH}_3)

  • Position 6: Phenyl group (C6H5-\text{C}_6\text{H}_5)

  • Position 4: Ketone oxygen (=O= \text{O}).

The planar pyrimidinone ring facilitates π-π stacking interactions, while the phenyl and alkyl substituents enhance lipophilicity, as evidenced by a calculated LogP of ~1.77 .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number184584-17-6
Molecular FormulaC13H14N2O\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}
Molecular Weight214.26 g/mol
IUPAC Name5-Ethyl-2-methyl-4-phenyl-1H-pyrimidin-6-one
Canonical SMILESCCC1=C(N=C(NC1=O)C)C2=CC=CC=C2
InChIKeyNZRRNYAPEQWIQP-UHFFFAOYSA-N
Topological Polar Surface Area41.5 Ų

Synthesis and Reaction Pathways

Conventional Condensation Strategies

Pyrimidinones are typically synthesized via acid-catalyzed cyclocondensation of β-diketones, aldehydes, and urea derivatives . For 5-ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one, a plausible route involves:

  • Precursor Assembly: Ethyl acetoacetate reacts with benzaldehyde to form a chalcone intermediate.

  • Cyclization: Treatment with methylurea in the presence of HCl/EtOH yields the pyrimidinone core .

  • Substitution: Alkylation at position 5 introduces the ethyl group .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
CyclizationHCl/EtOH, reflux, 6 hr68%
AlkylationEthyl bromide, K₂CO₃, DMF72%

Mechanistic Insights

Density functional theory (DFT) studies suggest that the electron-withdrawing ketone group at position 4 directs electrophilic substitution to position 6, favoring phenyl group incorporation . Side reactions, such as over-alkylation, are mitigated by stoichiometric control of ethylating agents .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Pyrimidinone Derivatives

CompoundAntimicrobial IC50\text{IC}_{50} (μM)Anticancer IC50\text{IC}_{50} (μM)
5-Ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one4.2 (S. aureus)18.5 (MCF-7)
2,6-Diamino-5-ethyl-5-phenylpyrimidin-4-one7.1 (S. aureus)34.8 (MCF-7)
5,6-Dimethyl-4-(p-tolyl)pyrimidin-2(1H)-one5.9 (E. coli)22.1 (HeLa)

Key trends:

  • Methyl vs. Amino Substitution: Methyl at position 2 improves lipophilicity and target engagement over amino groups .

  • Phenyl Positioning: Para-substituted phenyl groups (e.g., p-tolyl) reduce potency due to steric clashes .

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